molecular formula C6H4FNO2 B13350709 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- CAS No. 780701-97-5

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro-

Cat. No.: B13350709
CAS No.: 780701-97-5
M. Wt: 143.09 g/mol
InChI Key: BXZSBDDOYIWMGC-ZIEKVONGSA-N
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Description

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- (CAS 780701-97-5) is a carbon-13 isotopically labeled derivative of 5-fluoropyridine-3-carboxylic acid. Its molecular formula is C₄(¹³C)₂H₄FNO₂, with a molecular weight of 143.09 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The ¹³C isotopes are incorporated at the 5- and 6-positions of the pyridine ring, making it valuable for applications requiring isotopic tracing, such as nuclear magnetic resonance (NMR) spectroscopy or metabolic pathway studies .

However, its structural and isotopic characteristics differentiate it from non-labeled analogs and other fluoropyridine derivatives.

Properties

CAS No.

780701-97-5

Molecular Formula

C6H4FNO2

Molecular Weight

143.09 g/mol

IUPAC Name

5-fluoro(5,6-13C2)pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/i3+1,5+1

InChI Key

BXZSBDDOYIWMGC-ZIEKVONGSA-N

Isomeric SMILES

C1=C(C=N[13CH]=[13C]1F)C(=O)O

Canonical SMILES

C1=C(C=NC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Reaction Step Conditions
Fluorination High temperature (300-400°C), cesium tetrafluorocobaltate(III) or KF in autoclave.
Isotopic Labeling Careful control of carbon sources during pyridine synthesis.
Carboxylation Strong base, CO2, or hydrolysis of nitrile intermediates.

Analysis and Purification

The purification of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- typically involves techniques such as recrystallization or chromatography to isolate the final product with high purity. Reaction conditions often involve controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Analytical Techniques

Technique Purpose
NMR Spectroscopy Structural confirmation and purity assessment.
Mass Spectrometry Molecular weight determination and isotopic ratio analysis.
Chromatography Purification and separation of reaction mixtures.

Applications and Research Findings

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is particularly useful in metabolic studies and tracer experiments due to its isotopic labeling. The incorporation of stable isotopes allows researchers to track metabolic pathways and understand biochemical processes at a molecular level.

Research Applications

Application Description
Metabolic Studies Tracking metabolic pathways using isotopic labeling.
Tracer Experiments Understanding biochemical processes at a molecular level.
Pharmaceutical Research Development of new drugs and understanding drug metabolism.

Chemical Reactions Analysis

Types of Reactions

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the carbon-13 isotopes can be used in nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5)

  • Molecular Formula: C₆H₂Cl₂FNO₂
  • Molecular Weight : 209.99 g/mol
  • Substituents : Chlorine atoms at the 2- and 6-positions, fluorine at the 5-position, and a carboxylic acid group at the 3-position.
  • Isotopic Labeling: None.
  • Applications : Used as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) due to its halogen-rich structure, which enhances reactivity in cross-coupling reactions .
  • Comparison: The dichloro and monofluoro substituents increase molecular weight by ~47% compared to the target compound. Chlorine atoms enhance electrophilicity, making it more reactive than the ¹³C-labeled analog .

5-(3-Carboxy-5-fluorophenyl)-3-pyridinecarboxylic acid (CAS 1261910-66-0)

  • Molecular Formula: C₁₃H₈FNO₄
  • Molecular Weight : 261.21 g/mol
  • Substituents : A 3-carboxy-5-fluorophenyl group attached to the pyridine ring.
  • Isotopic Labeling: None.
  • Applications : Likely used in organic synthesis or as a ligand in metal-organic frameworks due to its extended aromatic system .
  • Comparison: The bulky phenyl substituent increases steric hindrance and molecular weight by ~83% compared to the target compound.

5-Fluoropyridine-2-carboxylic acid (CAS not listed)

  • Molecular Formula: C₆H₄FNO₂
  • Molecular Weight : 157.10 g/mol
  • Substituents : Fluorine at the 5-position and carboxylic acid at the 2-position.
  • Isotopic Labeling: None.
  • Applications : A positional isomer of the target compound; used in agrochemicals (e.g., florpyrauxifen-benzyl, a herbicide) .
  • The absence of isotopic labeling limits its utility in tracer studies .

4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid (CAS 1526945-64-1)

  • Molecular Formula: C₆HBrCl₂FNO₂
  • Molecular Weight : 290.35 g/mol
  • Substituents : Bromine at the 4-position, chlorine at 2- and 6-positions, fluorine at 5-position.
  • Isotopic Labeling: None.
  • Applications : Likely serves as a halogen-rich building block for drug discovery .
  • Comparison : Bromine substitution increases molecular weight by ~103% compared to the target compound. The additional halogens enhance lipophilicity, which may improve blood-brain barrier penetration .

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Substituents Primary Applications
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- 780701-97-5 C₄(¹³C)₂H₄FNO₂ 143.09 ¹³C at 5,6 5-F, 3-COOH Isotopic tracing, NMR studies
2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid 82671-06-5 C₆H₂Cl₂FNO₂ 209.99 None 2,6-Cl, 5-F, 3-COOH Pharmaceutical intermediates
5-(3-Carboxy-5-fluorophenyl)-3-pyridinecarboxylic acid 1261910-66-0 C₁₃H₈FNO₄ 261.21 None 3-Carboxy-5-fluorophenyl, 3-COOH Organic synthesis
5-Fluoropyridine-2-carboxylic acid N/A C₆H₄FNO₂ 157.10 None 5-F, 2-COOH Agrochemicals
4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid 1526945-64-1 C₆HBrCl₂FNO₂ 290.35 None 4-Br, 2,6-Cl, 5-F, 3-COOH Drug discovery

Research Findings and Functional Implications

  • Isotopic Labeling: The ¹³C labeling in the target compound enables precise tracking in metabolic studies, a feature absent in non-labeled analogs .
  • Substituent Effects: Chlorine or bromine substituents (e.g., in CAS 82671-06-5 and 1526945-64-1) increase molecular weight and reactivity, favoring use in cross-coupling reactions .
  • Positional Isomerism : The 2-carboxy isomer (5-Fluoropyridine-2-carboxylic acid) exhibits distinct electronic properties compared to the 3-carboxy target compound, influencing its herbicidal activity .

Biological Activity

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H6N2O2F
  • Molecular Weight : 168.13 g/mol
  • IUPAC Name : 5-Fluoro-3-pyridine-5,6-dicarboxylic acid

The compound features a pyridine ring with a fluorine substituent and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with receptors.
  • Metabolic Stability : The incorporation of stable isotopes like 13C^{13}C may improve the compound's stability against metabolic degradation.

Biological Activity Summary

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Signal Amplification in Imaging : The use of 13C^{13}C isotopes allows for enhanced imaging techniques such as NMR spectroscopy, improving detectability in biological systems .
  • Receptor Binding Studies : Binding assays indicate that the compound interacts preferentially with specific receptors involved in cancer pathways .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Pyridine-5,6-13C₂-carboxylic acid, 5-fluoro-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or anhydride-mediated acylation. For example, 6-amino-1,3-dialkyluracil derivatives react with polyfluorocarboxylic acid anhydrides in dry dioxane with pyridine as a catalyst, followed by purification via trituration and vacuum drying . Isotopic labeling at positions 5 and 6 can be achieved using ¹³C-enriched precursors during cyclization or post-synthetic modification, as demonstrated in trifluoromethylpyridinecarboxylic acid syntheses .

Q. Which analytical techniques are critical for confirming structural integrity and isotopic incorporation?

  • Methodological Answer :

  • ¹³C NMR : Essential for verifying isotopic enrichment at positions 5 and 6. For example, ¹³C-labeled pyridine derivatives show distinct shifts for ¹³C nuclei (e.g., δ 122.0 ppm for CF₃ in trifluoromethyl analogs) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic purity. A mass error tolerance of <2 ppm is recommended, as seen in studies of bromo-trifluoromethylpyridinecarboxylic acids .
  • IR Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1686 cm⁻¹) .

Advanced Research Questions

Q. How does ¹³C isotopic labeling at positions 5 and 6 influence NMR sensitivity and spectral interpretation?

  • Methodological Answer : The ¹³C isotopes enhance sensitivity in heteronuclear correlation experiments (e.g., HSQC) for tracking metabolic pathways. However, isotopic coupling (¹J₍¹³C⁻¹³C₎ ≈ 35–55 Hz) may complicate splitting patterns in ¹H NMR. Researchers should use decoupling techniques or 2D NMR to resolve overlaps, as applied in studies of ¹³C-labeled piperidine derivatives .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data for fluorinated pyridinecarboxylic acids?

  • Methodological Answer :

  • Cross-Validation : Compare ¹⁹F NMR (δ −66.4 ppm for CF₃ groups ) with X-ray crystallography (if crystals are obtainable).
  • Isotopic Dilution Assays : Use unlabeled standards to distinguish between natural abundance ¹³C signals and intentional labeling .
  • Reaction Replication : Reproduce synthetic steps under anhydrous conditions to rule out hydrolysis artifacts, as seen in polyfluoroacyl uracil syntheses .

Q. How can this compound be applied in metabolic flux analysis or tracer studies?

  • Methodological Answer : The ¹³C-labeled carboxylic acid group enables tracking of pyridine ring incorporation into cofactors (e.g., NAD⁺) or pharmaceuticals. For example, ¹³C-labeled piperidinecarboxylic acids are used to study enzyme kinetics in alkaloid biosynthesis . Optimize cell culture media (e.g., minimal carbon sources) to maximize isotopic incorporation .

Q. What are the challenges in achieving regioselective fluorination at the 5-position of the pyridine ring?

  • Methodological Answer : Fluorination competes with halogen scrambling under electrophilic conditions. Use directing groups (e.g., carboxylic acid) to enhance selectivity. For instance, 5-fluoro-N-isopropylpyridin-2-amine derivatives are synthesized via Pd-catalyzed C–H activation, leveraging the carboxylic acid’s ortho-directing effect . Alternatively, employ Balz-Schiemann reactions with diazonium salts for milder conditions .

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